(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid
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Overview
Description
(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid is a complex organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid functional group attached to a polycyclic aromatic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core through a cyclization reaction involving an appropriate precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Formation of the Benzo[c]carbazole Core: The benzo[c]carbazole core is synthesized through a series of cyclization and functional group transformations.
Attachment of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Hydrogenated derivatives of the aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid: shares structural similarities with other boronic acids and polycyclic aromatic compounds.
Phenylboronic acid: A simpler boronic acid with a single phenyl ring.
Quinazoline derivatives: Compounds with the quinazoline core structure, often used in medicinal chemistry.
Uniqueness
- The unique combination of the quinazoline and benzo[c]carbazole cores, along with the boronic acid functional group, distinguishes this compound from other compounds. This unique structure contributes to its diverse reactivity and potential applications in various fields.
Properties
Molecular Formula |
C30H20BN3O2 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
[7-(4-phenylquinazolin-2-yl)benzo[c]carbazol-10-yl]boronic acid |
InChI |
InChI=1S/C30H20BN3O2/c35-31(36)21-15-17-26-24(18-21)28-22-11-5-4-8-19(22)14-16-27(28)34(26)30-32-25-13-7-6-12-23(25)29(33-30)20-9-2-1-3-10-20/h1-18,35-36H |
InChI Key |
YCLGMZOTFJIUTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6C(=N5)C7=CC=CC=C7)(O)O |
Origin of Product |
United States |
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